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Compound of Interest

Compound Name: Maleimide-NODA-GA

Cat. No.: B6297667 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the radiolabeling of proteins using

the bifunctional chelator Maleimide-NODA-GA. The protocols detailed below are intended for

research purposes and should be performed by qualified personnel in a laboratory setting

equipped for handling radiochemicals.

Introduction
The conjugation of radiometals to proteins is a cornerstone of nuclear medicine and molecular

imaging, enabling the development of targeted radiopharmaceuticals for diagnostic and

therapeutic applications.[1][2] Maleimide-NODA-GA is a bifunctional chelator designed for the

stable incorporation of radionuclides, such as Gallium-68 (⁶⁸Ga), into proteins.[3]

This system leverages two key chemical principles:

Maleimide-Thiol Conjugation: The maleimide group reacts specifically and efficiently with

free sulfhydryl (thiol) groups on cysteine residues of a protein, forming a stable covalent

thioether bond.[4][5][6] This reaction is highly selective under mild pH conditions (6.5-7.5).[5]

[6]

NODA-GA Chelation: The NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic

acid) moiety is a highly effective chelator for trivalent radiometals like ⁶⁸Ga. It forms a stable
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coordination complex, securely sequestering the radioisotope.[3][7] NODA-GA's smaller ring

size compared to DOTA allows for rapid and efficient labeling under mild conditions, often at

room temperature.[3][7]

This two-step approach, involving protein conjugation followed by radiolabeling, provides a

versatile platform for creating protein-based imaging agents.

Data Presentation
The following tables summarize quantitative data from studies involving the radiolabeling of

proteins with ⁶⁸Ga using a NODA-GA-based conjugation strategy.

Protein
Number of
Chelators
per Protein

Protein
Recovery
after
Conjugatio
n (%)

Radiochemi
cal Yield
(%)

Specific
Activity
(GBq/µmol)

Reference

Rat Serum

Albumin
1.2 85-95 ≥ 95 20-45 [8][9]

Annexin V 1.7 85-95 ≥ 95 20-45 [8][9]

Antibody

(generic)
1.5 85-95 ≥ 95 20-45 [8][9]

Table 1: Summary of Protein Conjugation and Radiolabeling with ⁶⁸Ga-NODA-GA. This table

presents key quantitative parameters for the labeling process.

Experimental Protocols
Protein Preparation and Thiol Group Availability
Successful conjugation relies on the presence of accessible, reduced cysteine residues on the

protein surface.

Proteins with Free Cysteines: If your protein of interest has one or more surface-accessible

cysteine residues, you can proceed directly to the conjugation protocol.
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Proteins with Disulfide Bonds: For proteins where cysteines are involved in disulfide bridges,

a reduction step is necessary to generate free thiols.[10][11]

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it is a potent

reducing agent that does not contain a thiol group and therefore does not need to be

removed prior to the maleimide reaction.[11] Dithiothreitol (DTT) can also be used, but it

must be completely removed before adding the maleimide reagent.

Procedure:

Dissolve the protein in a degassed buffer (e.g., phosphate-buffered saline (PBS),

HEPES, or Tris) at a pH of 7.0-7.5.[10][11][12]

Add a 10- to 100-fold molar excess of TCEP to the protein solution.[11][13]

Incubate for 20-30 minutes at room temperature under an inert atmosphere (e.g.,

nitrogen or argon) to prevent re-oxidation of the thiols.[11][12]

Conjugation of Maleimide-NODA-GA to the Protein
This protocol describes the covalent attachment of the Maleimide-NODA-GA chelator to the

prepared protein.

Materials:

Protein with available thiol groups (1-10 mg/mL)

Maleimide-NODA-GA

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Degassed conjugation buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5)[11]

Purification column (e.g., size-exclusion chromatography, such as a PD-10 desalting column)

Protocol:
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Prepare Maleimide-NODA-GA Stock Solution: Immediately before use, dissolve Maleimide-
NODA-GA in anhydrous DMSO or DMF to a concentration of 10 mM.[11]

Reaction Setup: In a reaction vial, add the protein solution.

Conjugation Reaction: Add the Maleimide-NODA-GA stock solution to the protein solution to

achieve a 10- to 20-fold molar excess of the maleimide reagent over the protein.[13]

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at

4°C, protected from light.[11][13] Gently mix the solution during incubation.

Purification of the Protein-NODA-GA Conjugate:

Remove the unreacted Maleimide-NODA-GA and any byproducts by size-exclusion

chromatography.[4]

Equilibrate the column with a suitable storage buffer (e.g., PBS or ammonium acetate

buffer).

Apply the reaction mixture to the column and collect the fractions containing the purified

protein-NODA-GA conjugate.

The protein-containing fractions can be identified by measuring the absorbance at 280 nm.

Quantification of Conjugated Chelators (Optional): The number of NODA-GA molecules

conjugated per protein can be determined using methods such as mass spectrometry.

Radiolabeling of the Protein-NODA-GA Conjugate with
Gallium-68
This protocol details the final step of incorporating ⁶⁸Ga into the purified protein-NODA-GA

conjugate.

Materials:

Purified Protein-NODA-GA conjugate

⁶⁸Ge/⁶⁸Ga generator
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0.1 M HCl for generator elution

Sodium acetate solution (e.g., 0.5 M or 1.25 M) for pH adjustment

HEPES buffer (e.g., 0.025 M, pH 4.0)

Sterile filter (0.22 µm)

Quality control system (e.g., radio-HPLC or iTLC)

Protocol:

Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

pH Adjustment: In a sterile reaction vial, adjust the pH of the ⁶⁸Ga eluate to 3.5-4.5 by adding

a calculated volume of sodium acetate solution.[11]

Radiolabeling Reaction:

Add the purified Protein-NODA-GA conjugate (e.g., 5-50 µg, depending on desired specific

activity) to the buffered ⁶⁸Ga solution.[7]

Incubate the reaction mixture for 5-15 minutes at room temperature.[6] Some NODA-GA

conjugates may benefit from gentle heating (e.g., up to 95°C), though many label

efficiently at ambient temperatures.[7]

Final Formulation: After the incubation period, the radiolabeled protein solution can be

formulated for in vitro or in vivo use, which may involve adjusting the pH to physiological

levels with a suitable buffer (e.g., HEPES) and sterile filtering.

Quality Control:

Radiochemical Purity (RCP): Determine the RCP of the final product using radio-HPLC or

instant thin-layer chromatography (iTLC) to separate the labeled protein from free ⁶⁸Ga. A

radiochemical purity of >95% is generally required.[8]

Specific Activity: Calculate the specific activity of the radiolabeled protein, expressed in

Bq/mol or Ci/mmol.
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Visualizations
Caption: Experimental workflow for protein radiolabeling.

Caption: Chemical reaction pathway for radiolabeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Radiolabeling
Proteins with Maleimide-NODA-GA]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6297667#radiolabeling-proteins-with-maleimide-
noda-ga]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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